1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group of the pyrrole-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Fmoc group can be removed using a base such as piperidine in an organic solvent.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to yield the free amino acid .
Scientific Research Applications
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various peptide-based materials and compounds
Mechanism of Action
The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-proline
Uniqueness
1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific structure and the presence of the pyrrole ring, which imparts distinct chemical properties. This makes it particularly useful in certain peptide synthesis applications where other Fmoc-protected amino acids may not be suitable .
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23) |
InChI Key |
MRXKVPVZLNUCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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